Ketoconazole

Overview

Description

Ketoconazole is a synthetic imidazole-derived antifungal agent first introduced in the 1980s. It primarily inhibits fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity . Beyond its antifungal applications, this compound is used off-label to manage hypercortisolism in Cushing’s syndrome, achieving normalization of urinary free cortisol (UFC) levels in ~60% of patients at doses of 600–800 mg/day .

Pharmacokinetically, this compound exhibits variable oral bioavailability (20–90%) due to pH-dependent absorption and extensive hepatic metabolism via CYP3A4. Its metabolites, including N-deacetyl this compound (M1) and secondary oxidative products (M2), contribute to drug-drug interactions (DDIs) by inhibiting CYP3A4, CYP2C9, and P-glycoprotein . Notably, this compound’s hepatotoxicity risk (2.9% overt hepatitis incidence) necessitates careful monitoring .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ketoconazole is synthesized through a multi-step process involving the reaction of imidazole with various reagents. The key steps include:

Formation of the imidazole ring: This involves the reaction of glyoxal, formaldehyde, and ammonia.

Attachment of the dioxolane ring: This is achieved by reacting the imidazole derivative with 2,4-dichlorophenyl acetonitrile.

Final assembly: The intermediate is then reacted with piperazine and acetyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Ketoconazole undergoes several types of chemical reactions, including:

Oxidation: Primarily mediated by cytochrome P450 enzymes, leading to the formation of various metabolites.

Reduction: Less common but can occur under specific conditions.

Substitution: Involves the replacement of functional groups, often used in the synthesis of derivatives.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide and cytochrome P450 enzymes.

Reducing agents: Such as sodium borohydride.

Substitution reagents: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized metabolites, which are often less active than the parent compound .

Scientific Research Applications

Antifungal Applications

Mechanism of Action

Ketoconazole functions primarily by inhibiting the cytochrome P450 enzyme 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This disruption leads to increased membrane fluidity and ultimately inhibits fungal growth. The drug is effective against a variety of fungal infections, including:

- Blastomycosis

- Candidiasis

- Coccidioidomycosis

- Histoplasmosis

- Chromomycosis

Despite its effectiveness, this compound is not considered first-line therapy due to side effects and the availability of newer agents like fluconazole and itraconazole .

Table 1: Efficacy of this compound in Treating Fungal Infections

Dermatological Applications

This compound is also utilized in dermatology, particularly for conditions related to Malassezia species. It is effective in treating:

- Seborrheic Dermatitis

- Pityriasis Versicolor

- Onychomycosis (nail fungal infections)

- Blepharitis (eyelid inflammation)

Recent studies indicate that topical formulations of this compound are generally safe and effective, with reported efficacy rates ranging from 63% to 90% for seborrheic dermatitis and pityriasis versicolor .

Case Study: Topical this compound for Seborrheic Dermatitis

A systematic review involving 4,566 patients found that topical this compound significantly improved symptoms of seborrheic dermatitis with minimal side effects. The most common adverse effect was allergic contact dermatitis, which occurred in a small percentage of patients .

Endocrine Applications

This compound has also found a role in managing endocrine disorders, particularly Cushing's syndrome. Its ability to inhibit steroidogenesis makes it a viable option for lowering cortisol levels in patients with this condition.

Efficacy in Cushing's Syndrome

A retrospective multicenter study reviewed data from 200 patients treated with this compound for Cushing's disease. The results showed that approximately 49.3% achieved normal urinary free cortisol levels after treatment. However, liver enzyme elevations were noted in some patients, necessitating careful monitoring during therapy .

Table 2: Efficacy of this compound in Cushing's Syndrome

Safety and Side Effects

While this compound is effective, its use is associated with several potential side effects:

- Gastrointestinal Disturbances : Commonly reported side effects include nausea and abdominal pain.

- Hepatotoxicity : Liver enzyme elevations can occur; monitoring is essential during treatment.

- Endocrine Effects : At high doses, this compound may interfere with androgen metabolism, impacting testosterone levels.

In clinical practice, the benefits must be weighed against these risks, particularly in long-term use scenarios.

Mechanism of Action

Ketoconazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition is achieved through the blockade of the cytochrome P450 enzyme lanosterol 14α-demethylase. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death .

Comparison with Similar Compounds

Antifungal Activity

Ketoconazole’s efficacy against Candida spp. and dermatophytes is compared to newer azoles and hybrid derivatives (Table 1):

Key Findings :

- Hybrid derivatives like compound 6g exhibit 2-fold greater potency than this compound against resistant Candida strains .

- Quinazolinone-thiazole hybrids show weaker antifungal activity, underscoring this compound’s superior efficacy in standard formulations .

Mechanism of Action

This compound’s binding to fungal CYP51 involves nitrogen-iron coordination with the heme group. Structural analogs, however, display divergent binding modes:

- KeP and KeOP (diphenylphosphane derivatives): Bind to heme iron similarly to this compound but induce conformational changes in the hydrophobic pocket, enhancing CYP51 inhibition .

- KeSP and KeSeP : Adopt reversed orientations in the active site, suggesting a secondary mechanism involving allosteric modulation .

Cardiotoxicity : Unlike most azoles, this compound blocks cardiac potassium channels (HERG IC₅₀ = 49 µM; Kv1.5 IC₅₀ = 107 µM), increasing arrhythmia risk during overdose or CYP3A4-mediated interactions (e.g., with terfenadine) .

CYP3A4 Inhibition

This compound is a potent CYP3A4 inhibitor, critical for its DDI profile (Table 2):

| Compound | CYP3A4 IC₅₀ (nM) | Maximum Inhibition (%) | Fold Potency vs. This compound | Reference |

|---|---|---|---|---|

| This compound | 15 | 75–80 | 1 | |

| (−)-237D | 15,000 | 25–30 | 0.001 | |

| Nifedipine | 450 | 50 | 0.03 |

Key Findings :

- (−)-237D, a diazo compound, shows 1,000-fold lower potency than this compound, highlighting this compound’s dominance in CYP3A4 inhibition .

- This compound increases saquinavir exposure by 2.68-fold via CYP3A4 inhibition, necessitating dose adjustments in co-administered therapies .

Key Findings :

Biological Activity

Ketoconazole is a synthetic antifungal agent belonging to the azole class, primarily used to treat fungal infections by inhibiting ergosterol synthesis, a vital component of fungal cell membranes. Its biological activity extends beyond antifungal properties, influencing various biological pathways and demonstrating potential therapeutic applications in other areas.

This compound exerts its antifungal effects primarily through the inhibition of cytochrome P450 enzymes, specifically 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. By binding to the heme iron of these enzymes, this compound disrupts the conversion of lanosterol to ergosterol, leading to compromised cell membrane integrity and ultimately cell death in susceptible fungi such as Candida albicans and Saccharomyces cerevisiae .

Inhibition of Cytochrome P450

The selectivity of this compound for different cytochrome P450 enzymes has been a focal point in understanding its broader biological implications. Research indicates that this compound can selectively inhibit various cytochrome P450 isoforms involved in steroidogenesis and drug metabolism, impacting hormonal balance and pharmacokinetics in patients .

Antifungal Activity

This compound is notably effective against a range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound against common fungi are as follows:

| Fungal Species | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.25 - 8 |

| Cryptococcus neoformans | 0.5 - 4 |

| Aspergillus fumigatus | 1 - 16 |

These values illustrate this compound's potency, particularly against Candida species, which are significant contributors to opportunistic infections in immunocompromised individuals.

Case Study: Efficacy Against Resistant Strains

A study involving new diphenylphosphane derivatives of this compound showed enhanced antifungal activity compared to the parent compound. These derivatives exhibited significant efficacy against resistant strains of S. cerevisiae, suggesting that modifications to the this compound structure can overcome existing resistance mechanisms .

Research on Stereoisomers

Research has also highlighted the biological activity differences among the stereoisomers of this compound. Variations in selectivity for cytochrome P450 enzymes were observed, indicating that certain stereoisomers may offer improved therapeutic profiles or reduced side effects .

Cytotoxicity and Safety Profile

Despite its antifungal efficacy, this compound has been associated with notable cytotoxic effects, particularly on renal cells. Recent studies have focused on improving its delivery systems to mitigate toxicity while enhancing antifungal activity. For instance, incorporating this compound into poly(lactic-co-glycolic acid) nanoparticles has shown promise in reducing cytotoxicity while maintaining effective antifungal action .

Additional Biological Activities

Beyond its antifungal properties, this compound has demonstrated potential neuroprotective effects by enhancing oligodendrocyte differentiation and promoting remyelination in animal models . This suggests that this compound may have applications in treating neurodegenerative diseases where remyelination is beneficial.

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for quantifying ketoconazole in pharmaceutical formulations?

Spectrophotometric methods (e.g., UV-Vis absorption at 230 nm) and high-performance liquid chromatography (HPLC) are widely used. Validation should include linearity (5–50 µg/mL range), precision (RSD <2%), and recovery (98–102%) tests. Statistical comparisons (e.g., Student’s t-test) between methods should confirm equivalence in accuracy .

Q. Which preclinical models are suitable for evaluating this compound’s antifungal efficacy?

Murine models of systemic fungal infections (e.g., cryptococcosis, histoplasmosis) are standard. Doses of 160 mg/kg/day reduce mortality in histoplasmosis, while combination therapy with amphotericin B shows synergistic effects. Fungal load in spleen or brain tissues is quantified via colony-forming unit (CFU) assays .

Q. How can researchers mitigate variability in this compound’s solubility during in vitro studies?

Use simulated gastric fluid (pH 1.2) for dissolution testing, as this compound’s solubility is pH-dependent. Co-administration with acidifying agents (e.g., Coca-Cola®) or bile salts enhances bioavailability in absorption studies .

Q. What statistical approaches are used to analyze this compound’s dose-response relationships?

Non-linear regression models (e.g., Emax or sigmoidal curves) calculate EC50 values. For clinical data, Kaplan-Meier survival analysis and Cox proportional hazards models assess dose-dependent hepatotoxicity risks .

Advanced Research Questions

Q. How does this compound antagonize the human glucocorticoid receptor (GR), and what experimental assays confirm this?

this compound competitively binds GR, displacing dexamethasone in radioligand assays. GR transcriptional activity is measured via luciferase reporter gene assays in HeLa cells. Downregulation of GR-target genes (e.g., tyrosine aminotransferase) confirms functional inhibition .

Q. What methodologies resolve contradictions in this compound’s hepatotoxicity profile across clinical studies?

Meta-analyses of liver enzyme elevations (ALT/AST) should stratify data by dose (400–1200 mg/day) and duration. Transient cholestasis (mild, <5× ULN) is common, but fatal hepatitis is rare. Longitudinal monitoring protocols (baseline + biweekly ALT checks) improve safety reporting .

Q. How should drug interaction studies with CYP3A4 inhibitors (e.g., this compound) be designed for regulatory compliance?

Randomized crossover trials in healthy volunteers measure AUC and Cmax of co-administered drugs (e.g., mifepristone). This compound (200 mg BID for 7 days) increases substrate exposure by 2–5 fold. Pharmacokinetic modeling predicts interactions using in vitro CYP inhibition constants (Ki) .

Q. What biomarkers predict this compound efficacy in androgen-independent prostate cancer?

Baseline adrenal androgen levels (e.g., androstenedione >0.64 ng/mL) correlate with PSA response (OR: 2.26) and survival (HR: 0.53). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies androgens in serum pre- and post-treatment .

Q. How does this compound target hexokinase 2 (HK2) in glioblastoma, and what assays validate this mechanism?

this compound reduces HK2-associated glycolytic flux, measured via extracellular acidification rate (Seahorse XF Analyzer). In vivo, orthotopic glioblastoma models show reduced tumor metabolism (18F-FDG PET) and apoptosis (TUNEL staining) after treatment .

Q. What strategies optimize this compound’s use in immunosuppression protocols post-cardiac transplantation?

this compound (200 mg/day) reduces cyclosporine doses by 62% (1 week) and 80% (1 year) via CYP3A4 inhibition. Therapeutic drug monitoring (cyclosporine trough levels: 50–150 ng/mL) prevents rejection while minimizing nephrotoxicity. Cost-benefit analyses show $5,200 savings/patient/year .

Q. Methodological Considerations

Q. How are in silico tools applied to predict this compound’s pH-dependent absorption?

Chemicalize.org predicts ionization states (pKa1=2.9, pKa2=6.5) and solubility. Physiologically based pharmacokinetic (PBPK) models simulate absorption under hypochlorhydria, guiding dose adjustments with proton pump inhibitors .

Q. What in vitro assays assess this compound’s off-target effects on nuclear receptors?

Competitive binding assays (GR, CAR, PXR) use tritiated ligands (e.g., [³H]-dexamethasone). Transcriptional activity is tested via reporter gene assays (e.g., CYP3A4-luciferase in HepG2 cells) .

Q. How do researchers validate this compound’s antifungal resistance mechanisms?

Genome-wide CRISPR screens identify ERG11 mutations (azole target) or efflux pumps (CDR1/2). Broth microdilution assays (CLSI M27/M38) determine minimum inhibitory concentrations (MIC) against resistant Candida strains .

Properties

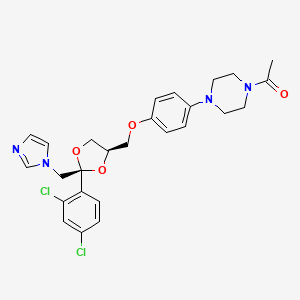

IUPAC Name |

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAYWYJOQHXEEK-ZEQKJWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28Cl2N4O4 | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161949 | |

| Record name | (-)-Ketoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, COLOURLESS CRYSTALS OR POWDER. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.0866 mg/L, Solubility in water: none | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystals from 4-methylpentanone | |

CAS No. |

142128-57-2, 65277-42-1, 142128-59-4 | |

| Record name | (-)-Ketoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142128-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketoconazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoketoconazole [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Ketoconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoketoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05667 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Ketoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketoconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOKETOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ8R0NT7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9400W927I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

146 °C, 148-152 °C | |

| Record name | KETOCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ketoconazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | KETOCONAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.